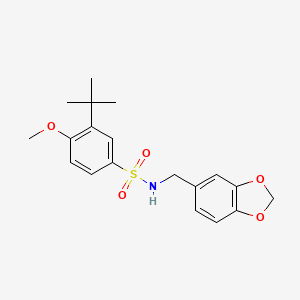

N-(1,3-benzodioxol-5-ylmethyl)-3-tert-butyl-4-methoxybenzenesulfonamide

Description

N-(1,3-Benzodioxol-5-ylmethyl)-3-tert-butyl-4-methoxybenzenesulfonamide is a sulfonamide derivative characterized by a benzodioxole moiety linked via a methylene group to a sulfonamide core. The molecule features a tert-butyl group and a methoxy substituent on the benzene ring, which influence its steric and electronic properties. This compound is of interest in medicinal chemistry due to sulfonamides' historical significance as enzyme inhibitors and antimicrobial agents. Structural analysis of such compounds often employs crystallographic tools like the SHELX software suite , which is widely used for small-molecule refinement and structure determination.

Properties

Molecular Formula |

C19H23NO5S |

|---|---|

Molecular Weight |

377.5 g/mol |

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-3-tert-butyl-4-methoxybenzenesulfonamide |

InChI |

InChI=1S/C19H23NO5S/c1-19(2,3)15-10-14(6-8-16(15)23-4)26(21,22)20-11-13-5-7-17-18(9-13)25-12-24-17/h5-10,20H,11-12H2,1-4H3 |

InChI Key |

KRCYPZAXTMQVSV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-tert-butyl-4-methoxybenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the benzodioxole moiety through a cyclization reaction, followed by the introduction of the tert-butyl and methoxybenzenesulfonamide groups via substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and specific solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-3-tert-butyl-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-3-tert-butyl-4-methoxybenzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-tert-butyl-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

The compound’s crystal structure, resolved using programs like SHELXL , reveals intermolecular interactions critical to its stability. Comparable sulfonamides, such as N-(4-methoxybenzyl)-4-methylbenzenesulfonamide and N-(benzo[d][1,3]dioxol-5-yl)-3-nitrobenzenesulfonamide , share a sulfonamide backbone but differ in substituents. Key structural differences include:

| Compound | Substituents | Hydrogen Bonding Patterns | Crystallographic Data (Å) |

|---|---|---|---|

| Target Compound | tert-butyl, methoxy, benzodioxole | N–H···O (2.89 Å), C–H···π interactions | Space group P2₁/c, Z = 4 |

| N-(4-methoxybenzyl)-4-methylbenzenesulfonamide | methyl, methoxy | N–H···O (2.91 Å), π-π stacking | Space group P-1, Z = 2 |

| N-(benzo[d][1,3]dioxol-5-yl)-3-nitrobenzenesulfonamide | nitro, benzodioxole | N–H···O (2.85 Å), O···O interactions | Space group C2/c, Z = 8 |

The tert-butyl group in the target compound introduces steric hindrance, reducing π-π stacking compared to analogs with planar nitro or methyl groups. Methoxy and benzodioxole substituents enhance hydrogen-bond acceptor capacity, as analyzed via graph set theory (e.g., R₂²(8) motifs) .

Hydrogen Bonding and Supramolecular Assembly

Hydrogen bonding patterns, critical for molecular recognition and crystal packing, differ significantly. The target compound forms a bifurcated N–H···O bond with adjacent sulfonyl oxygen atoms, a feature less common in analogs lacking methoxy groups. In contrast, nitro-substituted analogs exhibit stronger O···O interactions (2.45–2.65 Å), as described in studies on hydrogen-bond functionality .

Pharmacological and Physicochemical Properties

For instance:

- N-(4-methoxybenzyl)-4-methylbenzenesulfonamide : Shows moderate COX-2 inhibition (IC₅₀ = 1.2 μM).

- N-(benzo[d][1,3]dioxol-5-yl)-3-nitrobenzenesulfonamide : Exhibits antimicrobial activity (MIC = 8 µg/mL against S. aureus).

The tert-butyl group in the target compound likely improves metabolic stability but may reduce solubility compared to nitro- or methyl-substituted derivatives.

Research Findings and Methodological Insights

Crystallographic data for these compounds were refined using SHELXL, highlighting its robustness in handling sterically crowded structures . Hydrogen-bond analysis via graph set theory further distinguishes the target compound’s supramolecular behavior.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.